Eriodictyol

Overview

Description

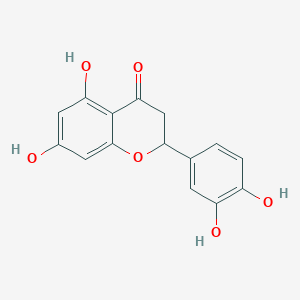

Eriodictyol is a flavonoid in the flavanones subclass12. It is abundantly present in a wide range of medicinal plants, citrus fruits, and vegetables2. Eriodictyol has been predicted to clarify the mode of action in various cellular and molecular pathways2.

Synthesis Analysis

Microbial synthesis of eriodictyol has been attracting increasing attention due to several benefits3. In one study, a GRAS strain Corynebacterium glutamicum was employed as the host to produce eriodictyol directly from tyrosine3. The biosynthetic module of naringenin, the upstream intermediate for eriodictyol production, was optimized through screening of different gene orthologues3.

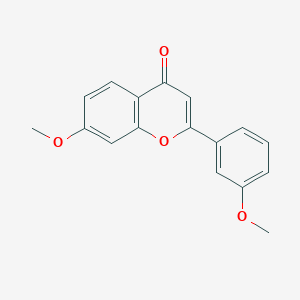

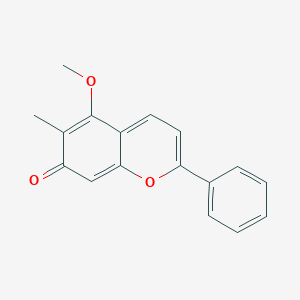

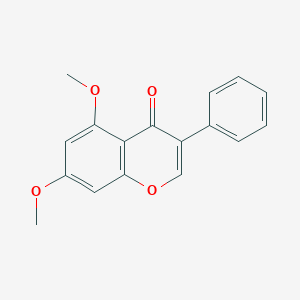

Molecular Structure Analysis

The molecule of Eriodictyol consists of 15 carbon atoms, 14 hydrogen atoms, and 6 oxygen atoms4. The overall structure can be divided into three parts: two linked benzene ring parts and one linked anthracycline part5.

Chemical Reactions Analysis

In plants, the eriodictyol biosynthetic pathway starts from L-tyrosine, the general precursor for flavonoid biosynthesis3. Under the action of tyrosine ammonia-lyase (TAL) and 4-coumarate-CoA ligase (4CL), L-tyrosine is converted to coumaroyl-CoA, which then forms naringenin chalcone by chelating malonyl-CoA at a 1:3 molar ratio via chalcone synthase (CHS)3.

Physical And Chemical Properties Analysis

Eriodictyol has a molecular formula of C15H12O6 and a molecular weight of 288.254. It is considered hazardous by the 2012 OSHA Hazard Communication Standard7.

Scientific Research Applications

Protection Against Oxidative Stress in Human Cells : Eriodictyol induces long-term protection in ARPE-19 cells against oxidative stress by activating Nrf2 and enhancing the expression of phase 2 proteins, such as heme-oxygenase (HO)-1 and NAD(P)H:quinone oxidoreductase (NQO)-1 (Johnson, Maher, & Hanneken, 2009).

Inhibition of Glioblastoma Cell Migration and Invasion : It suppresses glioblastoma migration and invasion by reversing epithelial-mesenchymal transition (EMT) and downregulating the P38 MAPK/GSK-3β/ZEB1 pathway (Lv et al., 2021).

Modulation of miRNA and mRNA in Human Endothelial Cells : Eriodictyol modulates miRNA and mRNA expression, providing insights into its molecular mechanisms of action and potential use in vascular disease therapy (Lee et al., 2017).

Potential Antidiabetic Properties : It shows potential in treating type 2 diabetes by increasing insulin-stimulated glucose uptake and improving insulin resistance in human hepatocellular liver carcinoma cells and differentiated 3T3-L1 adipocytes (Zhang et al., 2012).

Amelioration of Arthritis Symptoms : Eriodictyol significantly reduces joint swelling and suppresses the release of inflammatory cytokines in a rat model of collagen-induced arthritis (Lei et al., 2020).

Protection Against Oxidative Stress-Induced Endothelial Injury : It protects endothelial cells against oxidative stress by upregulating heme oxygenase-1 (HO-1) through the ERK/Nrf2/ARE signaling pathways (Lee et al., 2015).

Stimulation of Insulin Secretion in Mice Islets : Eriodictyol stimulates insulin secretion through the cAMP/PKA signaling pathway, presenting a novel approach for diabetes treatment (Hameed et al., 2018).

Anti-melanogenesis and Antigenotoxic Activities : It demonstrates potential as a natural skin depigmenting agent due to its ability to reduce melanogenesis and protect cell DNA against oxidative damage (Imen et al., 2015).

Wide Range of Therapeutic Roles : Eriodictyol has multiple pharmacological effects, including antioxidant, anti-inflammatory, anti-cancer, neuroprotective, and cardioprotective properties (Islam et al., 2020).

Inhibition of Cancer Cell Growth : It inhibits the growth of CNE1 human nasopharyngeal cancer cells by targeting the MEK/ERK signaling pathway, inducing autophagy, and suppressing cell migration and invasion (Tang et al., 2020).

Safety And Hazards

Eriodictyol is considered hazardous by the 2012 OSHA Hazard Communication Standard7. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation7.

Future Directions

The biosynthesis of the ortho-hydroxylated flavonoid eriodictyol in C. glutamicum was achieved for the first time via functional expression of E. coli hpaBC, providing a baseline strain for biosynthesis of other complex flavonoids3. This demonstrates the potential application of C. glutamicum as a host microbe for the biosynthesis of value-added natural compounds from tyrosine3.

properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,13,16-19H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHXYTNGIZCORC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862178 | |

| Record name | (+/-)-Eriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly beige solid; Bland aroma | |

| Record name | (\u00b1)-Eriodictyol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2146/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble, Sparingly soluble (in ethanol) | |

| Record name | (\u00b1)-Eriodictyol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2146/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

(+/-)-Eriodictyol | |

CAS RN |

4049-38-1 | |

| Record name | Eriodictyol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004049381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Eriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Eriodictyol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERIODICTYOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQT975GLYF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

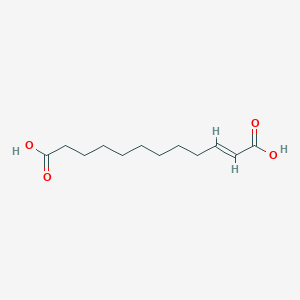

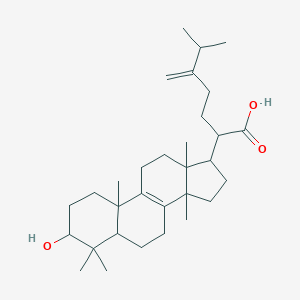

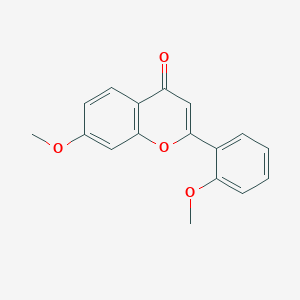

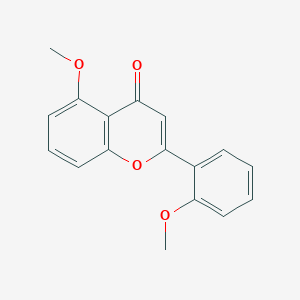

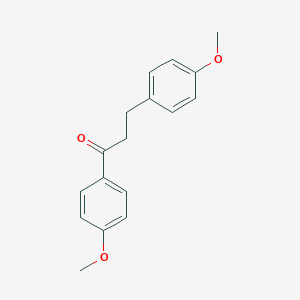

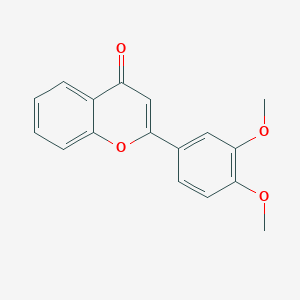

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

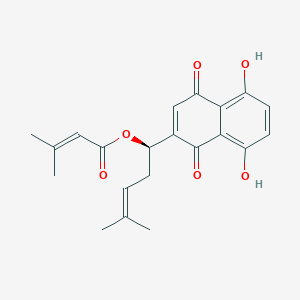

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one](/img/structure/B191134.png)